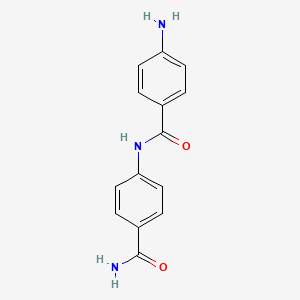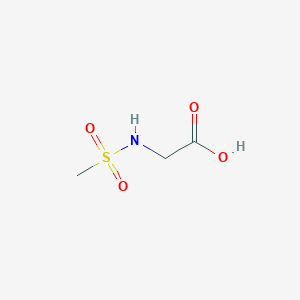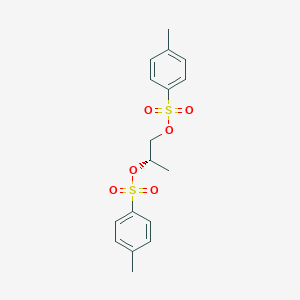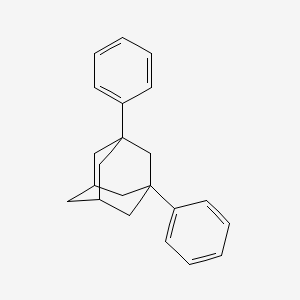
3-(Isobutylaminocarbonyl)phenylboronic acid
概要
説明
3-(Isobutylaminocarbonyl)phenylboronic acid is an organic compound with the molecular formula C11H16BNO3 . It is a salt category compound with a molecular weight of 221.06g/mol . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of 3-(Isobutylaminocarbonyl)phenylboronic acid consists of a boron atom bonded to a phenyl group (a six-membered carbon ring with alternating single and double bonds) and a boronic acid functional group (B(OH)2). The compound has a complexity of 233, a covalently-bonded unit count of 1, and a rotatable bond count of 4 .Physical And Chemical Properties Analysis
3-(Isobutylaminocarbonyl)phenylboronic acid has a molecular weight of 221.06g/mol and a molecular formula of C11H16BNO3 . It has a complexity of 233, a covalently-bonded unit count of 1, and a rotatable bond count of 4 .科学的研究の応用
Enrichment of Cis-Diol Containing Molecules
Phenylboronic acid-functionalized organic polymers, including 3-(Isobutylaminocarbonyl)phenylboronic acid, have been used for the enrichment of cis-diol containing molecules . These polymers display ultrahigh selectivity to the cis-diol containing molecules .
Separation
The pH-responsive nature of phenylboronic acid, including 3-(Isobutylaminocarbonyl)phenylboronic acid, allows it to be used in separation processes . The pH controllable capture/release feature of PBA gives great feasibility to develop pH responsive materials .
Sensing
Phenylboronic acid-functionalized materials are widely applied in sensing . The ability to selectively recognize cis-diol containing molecules makes these materials useful in the detection of various substances .
Imaging
Phenylboronic acid-functionalized materials, including 3-(Isobutylaminocarbonyl)phenylboronic acid, are also used in imaging . The selective recognition of cis-diol containing molecules allows these materials to be used in the visualization of various biological processes .
Diagnostic Applications
The unique chemistry of phenylboronic acids has provided many useful molecular bases for diagnostic applications . This includes the interaction with sialic acid as a new class of molecular targets .
Drug Delivery
Phenylboronic acid-functionalized materials are widely applied in drug delivery . The pH-responsive nature of these materials allows for the controlled release of drugs, making them useful in various therapeutic applications .
Biochemistry
3-(Isobutylaminocarbonyl)phenylboronic acid has been used in a variety of fields, including biochemistry. It is used to modify the properties of natural and synthetic compounds.
Drug Discovery
3-(Isobutylaminocarbonyl)phenylboronic acid has also been used in drug discovery. The presence of the boronic acid functional group allows it to participate in specific binding interactions, which can be useful in the development of new drugs.
Safety and Hazards
将来の方向性
作用機序
Target of Action
Phenylboronic acids, including 3-(isobutylaminocarbonyl)phenylboronic acid, play a significant role in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 3-(Isobutylaminocarbonyl)phenylboronic acid involves its interaction with other organic compounds in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3-(Isobutylaminocarbonyl)phenylboronic acid are primarily related to the Suzuki–Miyaura coupling reaction . This reaction is a key process in organic synthesis, allowing for the formation of carbon–carbon bonds under mild and functional group tolerant conditions .
Result of Action
The result of the action of 3-(Isobutylaminocarbonyl)phenylboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds, making 3-(Isobutylaminocarbonyl)phenylboronic acid a valuable tool in organic chemistry .
Action Environment
The action of 3-(Isobutylaminocarbonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates is known to be sensitive to the presence of water and oxygen . Therefore, the reaction is typically carried out under an inert atmosphere and in anhydrous conditions . The stability and efficacy of 3-(Isobutylaminocarbonyl)phenylboronic acid may also be affected by factors such as temperature and pH .
特性
IUPAC Name |
[3-(2-methylpropylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-8(2)7-13-11(14)9-4-3-5-10(6-9)12(15)16/h3-6,8,15-16H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCFUCPIPJUGKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397570 | |
| Record name | {3-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
723282-09-5 | |
| Record name | {3-[(2-Methylpropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




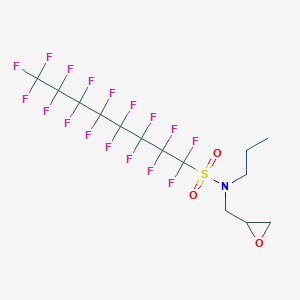
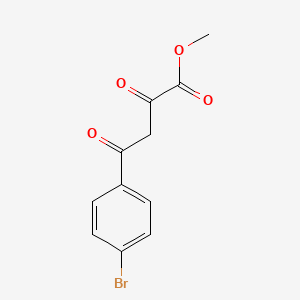
![n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine](/img/structure/B1587384.png)



